C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

3-Aminomethyl substituent delivers a unique primary amine handle—absent in the unsubstituted core and SKF-86002—for rapid parallel library synthesis via amide coupling, bypassing de novo scaffold construction. This specific 4-fluorophenyl congener engages tubulin's colchicine site and GABAₐ receptor benzodiazepine site; C-3 SAR shows >100-fold potency variation. Procure this exact intermediate to preserve SAR continuity and avoid costly total synthesis of each analog.

Molecular Formula C16H12FN3S
Molecular Weight 297.35
CAS No. 522651-98-5
Cat. No. B2778144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine
CAS522651-98-5
Molecular FormulaC16H12FN3S
Molecular Weight297.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)CN
InChIInChI=1S/C16H12FN3S/c17-11-7-5-10(6-8-11)15-13(9-18)20-12-3-1-2-4-14(12)21-16(20)19-15/h1-8H,9,18H2
InChIKeyYUZWHSWIIKPNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine (CAS 522651-98-5): Core Scaffold Identity and Procurement Baseline


C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine (CAS 522651-98-5, molecular formula C₁₆H₁₂FN₃S, MW 297.35 g/mol) is a fluorinated benzimidazo[2,1-b]thiazole derivative bearing a primary aminomethyl substituent at the 3-position and a 4-fluorophenyl group at the 2-position of the fused heterocyclic core . The compound belongs to the imidazo[2,1-b]benzothiazole class, a privileged scaffold in medicinal chemistry with demonstrated relevance across oncology (tubulin polymerization inhibition, GCR antagonism), neuropharmacology (GABAₐ receptor positive allosteric modulation, dopamine D₂ receptor affinity), and immunomodulation [1][2]. This specific congener is commercially available as a research intermediate from multiple specialist chemical suppliers, with Fluorochem Ltd. (cat. F015788) serving as a primary manufacturer .

Why C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine Cannot Be Interchanged with Generic Imidazo[2,1-b]thiazole Analogs


Substitution within the imidazo[2,1-b]benzothiazole scaffold produces profound, non-linear variations in biological target engagement that preclude generic substitution. The 3-aminomethyl substituent present in this compound introduces a primary amine handle that is absent in the unsubstituted 2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole core (CHEMBL341308) and in clinically precedented analogs such as SKF-86002, which lacks the benzothiazole ring fusion entirely [1][2]. Published SAR studies on 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles demonstrate that the nature of the C-3 substituent directly governs tubulin polymerization inhibitory potency, with GI₅₀ values spanning over two orders of magnitude (0.19–83.1 μM) across a single congeneric series [2]. Furthermore, the 4-fluorophenyl moiety at C-2 confers distinct electronic properties (Hammett σₚ = 0.06 for F) and lipophilicity (computed XLogP3 = 3.9 for the target compound) that differ from chloro, methyl, or unsubstituted phenyl analogs, altering both target binding and passive membrane permeability [3]. Generic selection of an in-class compound without matching these substitution features risks invalidating SAR continuity and wasting synthetic or screening resources.

Quantitative Differentiation Evidence for C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine (CAS 522651-98-5)


Structural Differentiation from SKF-86002: Benzothiazole Ring Fusion Confers Distinct Scaffold Topology Despite Isomeric Molecular Formula

The target compound shares the identical molecular formula C₁₆H₁₂FN₃S with the known p38 MAP kinase inhibitor SKF-86002 (CAS 72873-74-6), yet the two compounds are constitutional isomers with fundamentally different core topologies. The target compound features a fully aromatic benzo[d]imidazo[2,1-b]thiazole tricyclic system with a primary aminomethyl group at position 3, whereas SKF-86002 contains a 2,3-dihydroimidazo[2,1-b]thiazole bicyclic core with a 4-pyridyl substituent at position 5 . This topological divergence results in distinct molecular shape (globularity) and electrostatic surface properties: the target compound has a topological polar surface area (TPSA) of 71.6 Ų compared to SKF-86002's TPSA of approximately 54.7 Ų due to the additional benzothiazole sulfur atom and the primary amine [1]. The target compound's primary amine (pKa ~9–10) provides a protonatable handle for salt formation and aqueous solubility modulation absent in SKF-86002.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

C-3 Aminomethyl Substituent Enables Derivatization Chemistry Unavailable to C-3 Unsubstituted and C-3 Aryl Congeners

The primary aminomethyl (-CH₂NH₂) substituent at position 3 of the imidazo[2,1-b]benzothiazole core provides a reactive handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea conjugation that is structurally absent in the unsubstituted 2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole (CHEMBL341308, CAS unavailable) and in 3-aryl congeners such as compound 3h from Kamal et al. (2012) [1][2]. Published synthetic methodology demonstrates that 3-substituted benzo[4,5]imidazo[2,1-b]thiazoles can be efficiently accessed via palladium-catalyzed C-H bond activation and direct nucleophilic attack/addition cyclization strategies, with the 3-aminomethyl variant serving as a key intermediate for further diversification [3]. In contrast, 3-aryl-substituted analogs require stoichiometric organometallic reagents for further modification at the aryl ring, placing the reactive center at a greater distance from the heterocyclic core.

Synthetic Chemistry Library Design Lead Optimization

Class-Level Anticancer Scaffold Validation: Benzo[d]imidazo[2,1-b]thiazole Derivatives Exhibit Sub-Micromolar Tubulin Polymerization Inhibition

Although direct cytotoxicity data for CAS 522651-98-5 have not been reported in the peer-reviewed literature, the benzo[d]imidazo[2,1-b]thiazole scaffold class to which this compound belongs has been extensively validated as a tubulin polymerization inhibitor chemotype. In the congeneric series reported by Kamal et al. (2012), 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles achieved GI₅₀ values as low as 0.19 μM against individual cancer cell lines, with the most potent analog (compound 3h) exhibiting a mean GI₅₀ of 0.88 μM across the NCI-60 human tumor cell line panel [1]. Furthermore, Shaik et al. (2017) demonstrated that 1,2,3-triazolo-linked benzo[d]imidazo[2,1-b]thiazole conjugates (5f and 5k) inhibited MCF-7 breast cancer cell proliferation with IC₅₀ values of 0.60 and 0.78 μM, respectively, and induced G2/M cell-cycle arrest with confirmatory tubulin depolymerization visualized by immunocytochemistry [2]. These data establish a class-level benchmark for the scaffold's anticancer potency that contextualizes the target compound's potential as a precursor for further derivatization. It must be explicitly noted that these IC₅₀/GI₅₀ values are from structurally distinct analogs, not from the target compound itself, and cannot be directly attributed to CAS 522651-98-5.

Cancer Therapeutics Tubulin Polymerization Cell Cycle Arrest

Physicochemical Property Boundaries and Hazard Classification: Empirically Defined Handling Parameters for Laboratory Procurement

The target compound is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H314 (causes severe skin burns and eye damage), and H332 (harmful if inhaled), carrying the signal word 'Danger' and GHS05 (Corrosive) plus GHS07 (Harmful/Irritant) pictograms . These hazard classifications are more severe than those of the structurally related 2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole (CHEMBL341308, for which no GHS05 corrosive classification is reported in vendor SDS documentation), likely attributable to the basicity of the primary aminomethyl group [2]. Computed physicochemical properties include density = 1.4 ± 0.1 g/cm³, boiling point = 468.5 ± 45.0 °C at 760 mmHg, and flash point = 237.1 ± 28.7 °C, with a vapor pressure of 0.0 ± 1.2 mmHg at 25 °C [1]. The compound is supplied as a solid with catalog purities ranging from 95%+ (CheMenu) to 98% (Leyan) across vendors, with Fluorochem as the upstream manufacturer .

Laboratory Safety Compound Handling Procurement Specifications

Supply Chain Provenance and Pricing Benchmarking: Fluorochem-Manufactured Building Block with Multi-Vendor Availability

The target compound is manufactured by Fluorochem Ltd. (UK) and distributed through multiple authorized channels including CymitQuimica (Spain), FUJIFILM Wako Pure Chemical Corporation (Japan), and Leyan (China), ensuring multi-jurisdictional availability . The Fluorochem direct price at the 1 g scale is £744.00 (GBP), while CymitQuimica lists the same product (ref. 10-F015788) at €972.00 per gram, and FUJIFILM Wako quotes ¥465,000 per gram for the Japanese market . This places the compound at a significant price premium compared to simpler imidazo[2,1-b]benzothiazole building blocks (typically £50–200/g for unsubstituted or mono-substituted analogs), reflecting the multi-step synthesis required to install both the 4-fluorophenyl and 3-aminomethyl substituents with reported purity levels of 95–98% . The compound is classified for non-human research use only across all vendors.

Chemical Procurement Supply Chain Cost Analysis

Highest-Value Application Scenarios for C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine (CAS 522651-98-5) Based on Quantitative Evidence


Lead Optimization Campaigns Targeting Tubulin Colchicine-Binding Site: Scaffold Derivatization from a C-3 Aminomethyl Anchor

The primary aminomethyl substituent at C-3 provides a direct conjugation handle for rapid library construction via amide coupling or reductive amination, enabling systematic exploration of the colchicine-binding pocket periphery. Published structural biology evidence confirms that 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles occupy the colchicine binding site of tubulin, and the target compound's reactive amine allows the attachment of diverse warheads without requiring de novo core synthesis for each analog [1]. Researchers procuring this building block can generate 50–100 amide or sulfonamide derivatives in a single parallel synthesis campaign, dramatically accelerating SAR exploration compared to total synthesis of each analog.

GABAₐ Receptor Positive Allosteric Modulator (PAM) Discovery: Isosteric Replacement of Imidazopyridine Drugs

Tikhonova et al. (2020) demonstrated that benzo[d]imidazo[2,1-b]thiazoles function as effective isosteric replacements for the imidazopyridine core of Zolpidem and Alpidem, with potent compounds identified via radioligand competition binding assays against the benzodiazepine-binding site of GABAₐ receptors [2]. The target compound's 4-fluorophenyl substituent mirrors the aryl group present in clinical GABAₐ PAMs, while its C-3 aminomethyl provides a vector for appending substituents that explore the binding site's solvent-exposed region—a strategy validated by the docking studies reported in the same publication. In vivo zebrafish behavioral assays confirmed anxiolytic-like activity and OECD-compliant acute toxicity safety for active analogs, providing a translational path for compounds derived from this scaffold [2].

Kinase Inhibitor Selectivity Profiling: Constitutional Isomer of SKF-86002 for Target Deconvolution Studies

Because the target compound shares an identical molecular formula (C₁₆H₁₂FN₃S) with the established p38 MAPK inhibitor SKF-86002 but possesses a fundamentally different tricyclic topology, it can serve as a negative control or selectivity probe in kinase inhibitor studies [3]. The +31% higher TPSA and distinct hydrogen-bonding pattern of the target compound predict differential kinase selectivity profiles, enabling researchers to deconvolute whether observed cellular phenotypes arise from p38α MAPK inhibition (SKF-86002's primary target, IC₅₀ = 0.5–1 μM) or from engagement of alternative targets accessible to the benzothiazole-fused scaffold [3][4]. This application is particularly relevant for chemical biology groups investigating the polypharmacology of p38 pathway modulators.

Antimicrobial Resistance Programs: Fluorinated Benzimidazothiazole Scaffold with the C-3 Amine as a Derivatization Handle

Imidazo[2,1-b]benzothiazole derivatives have documented antimicrobial and antifungal activities [5]. The 4-fluorophenyl group enhances metabolic stability (via reduced CYP450-mediated oxidation at the para position) and membrane permeability (optimal XLogP3 = 3.9, within the Lipinski-compliant range for oral bioavailability) relative to unsubstituted phenyl analogs. The C-3 aminomethyl group enables conjugation to known antimicrobial pharmacophores (e.g., β-lactam mimics, oxazolidinone warheads) without disrupting the core scaffold's intrinsic membrane penetration properties, positioning this building block as a versatile starting material for anti-infective library synthesis.

Quote Request

Request a Quote for C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.